molecular formula C8H9NO2S B13755641 Acetamide, N-[(5-formyl-2-thienyl)methyl]-

Acetamide, N-[(5-formyl-2-thienyl)methyl]-

Cat. No.: B13755641
M. Wt: 183.23 g/mol
InChI Key: RAFDLNSQPOUKPB-UHFFFAOYSA-N
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Description

Acetamide, N-[(5-formyl-2-thienyl)methyl]- is an organic compound with the molecular formula C8H9NO2S It is a derivative of acetamide, where the acetamide group is attached to a thienyl ring substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(5-formyl-2-thienyl)methyl]- typically involves the reaction of 5-formyl-2-thiophenemethanol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for Acetamide, N-[(5-formyl-2-thienyl)methyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(5-formyl-2-thienyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[(5-formyl-2-thienyl)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[(5-formyl-2-thienyl)methyl]- involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The thienyl ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[(5-formyl-2-thienyl)methyl]- is unique due to the presence of both the formyl group and the thienyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

N-[(5-formylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C8H9NO2S/c1-6(11)9-4-7-2-3-8(5-10)12-7/h2-3,5H,4H2,1H3,(H,9,11)

InChI Key

RAFDLNSQPOUKPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(S1)C=O

Origin of Product

United States

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